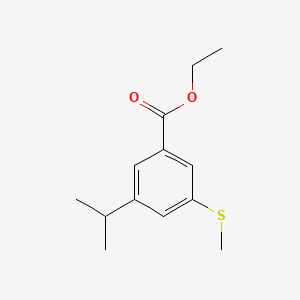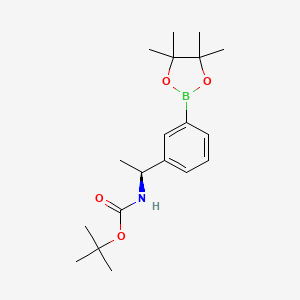![molecular formula C14H12F2O B14029753 (3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B14029753.png)
(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol is an organic compound with the molecular formula C13H10F2O It is a biphenyl derivative, characterized by the presence of two fluorine atoms and a methyl group on one phenyl ring, and a hydroxymethyl group on the other phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol typically involves the reaction of 3,5-difluoro-4’-methylbiphenyl with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxymethyl group is introduced at the para position relative to the methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and catalytic hydrogenation can enhance the efficiency and yield of the process. The overall yield for such processes can be quite high, with purities exceeding 97% .
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 3,5-difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: Formation of 3,5-difluoro-4’-methyl-[1,1’-biphenyl]-4-ylmethanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets. The electron-withdrawing fluorine atoms can influence the reactivity of the hydroxymethyl group, making it more susceptible to nucleophilic attack. This compound can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Difluoro-4’-methyl-1,1’-biphenyl
- 3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid
- 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4’-propyl-1,1’-biphenyl
Uniqueness
(3,5-Difluoro-4’-methyl-[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both fluorine atoms and a hydroxymethyl group, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and advanced materials .
Eigenschaften
Molekularformel |
C14H12F2O |
|---|---|
Molekulargewicht |
234.24 g/mol |
IUPAC-Name |
[2,6-difluoro-4-(4-methylphenyl)phenyl]methanol |
InChI |
InChI=1S/C14H12F2O/c1-9-2-4-10(5-3-9)11-6-13(15)12(8-17)14(16)7-11/h2-7,17H,8H2,1H3 |
InChI-Schlüssel |
ABGZJNZYOIHRIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14029680.png)

![Tert-butyl (3R)-3-[5-iodo-2-(methylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14029683.png)
![3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14029685.png)


![Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B14029702.png)




![tert-Butyl 2'-oxo-1',2',5',6'-tetrahydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14029716.png)
